Cyprodime bromide

Description

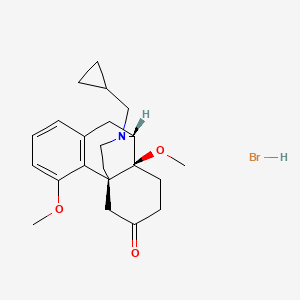

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H30BrNO3 |

|---|---|

Molecular Weight |

436.4 g/mol |

IUPAC Name |

(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;hydrobromide |

InChI |

InChI=1S/C22H29NO3.BrH/c1-25-18-5-3-4-16-12-19-22(26-2)9-8-17(24)13-21(22,20(16)18)10-11-23(19)14-15-6-7-15;/h3-5,15,19H,6-14H2,1-2H3;1H/t19-,21-,22-;/m1./s1 |

InChI Key |

UXENCGOPJHTEEV-NCBCLDNOSA-N |

Isomeric SMILES |

COC1=CC=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5.Br |

Canonical SMILES |

COC1=CC=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5.Br |

Origin of Product |

United States |

Synthetic Chemistry and Structural Modification of Cyprodime

Established Synthetic Routes for Cyprodime (B53547) and Analogues

The synthesis of cyprodime and its analogues is often accomplished through multi-step sequences starting from readily available opiate alkaloids, such as naltrexone (B1662487) or thebaine. clockss.orgresearchgate.net A common and efficient pathway begins with naltrexone. This process involves the removal of the 3-hydroxyl group via a tetrazolyl ether intermediate, which is subsequently hydrogenated. researchgate.net The resulting compound, 17-cyclopropylmethyl-4,5α-epoxy-14-hydroxymorphinan-6-one, undergoes methylation to form a dimethoxy intermediate, followed by hydrolysis. researchgate.net The final step is a reductive opening of the 4,5-epoxy bridge and methylation of the newly formed phenol (B47542) to yield cyprodime. researchgate.net

Another established route starts from thebaine, which is converted to 14-hydroxycodeinone. acs.org This intermediate serves as a versatile precursor for various analogues. For instance, the synthesis of 14-phenylpropoxy analogues of cyprodime begins with the 14-O-alkylation of 14-hydroxycodeinone. acs.org The synthetic sequence continues with hydrogenation, cleavage of the 3-O-methyl ether, and conversion to a phenyltetrazolyl ether. acs.org Subsequent catalytic hydrogenation and N-demethylation, followed by N-alkylation with cyclopropylmethyl bromide, yield the desired cyprodime analogues. acs.org

A key transformation in these syntheses is the N-demethylation of morphinan (B1239233) precursors, often achieved with reagents like 1-chloroethyl chloroformate, to provide a secondary amine that can then be alkylated to introduce various N-substituents, such as the characteristic cyclopropylmethyl group of cyprodime. acs.orgmdpi.com

Design and Synthesis of Novel Cyprodime Derivatives

The exploration of novel cyprodime derivatives has been driven by the desire to fine-tune its receptor selectivity and pharmacological activity. This research involves strategic modifications to both the N-substituent and the core morphinan skeleton. mdpi.comnih.gov

The substituent at the nitrogen atom (position 17) of the morphinan scaffold is a critical determinant of a compound's pharmacological profile, dictating whether it acts as an agonist, antagonist, or possesses a mixed profile. mdpi.com Historically, replacing the N-methyl group of morphine with an N-allyl group led to the discovery of the first opioid antagonist, nalorphine (B1233523). mdpi.com This principle has been extensively applied to the morphinan series. In the context of cyprodime analogues, replacing the N-cyclopropylmethyl group with an N-allyl group has been explored, although this change was found to be detrimental to the μ-antagonist profile. nih.gov The synthesis of these N-substituted derivatives typically involves the N-dealkylation of a suitable morphinan precursor followed by reaction with an appropriate alkylating agent, such as an alkyl halide. google.comnih.gov

Modifications to the rigid morphinan framework offer another avenue for creating novel derivatives. Research has focused on several positions, including C-3, C-4, C-6, and C-14. clockss.orgacs.orgnih.govacs.org

C-3 and C-4 Modifications: The introduction of a hydroxyl group at the C-3 position of cyprodime was investigated to assess its role in μ-opioid antagonist selectivity. nih.gov Synthesis of these analogues starts from naltrexone and involves steps like ketalization and benzylation. clockss.org Modifications at the C-4 position have also been explored, with studies showing that the nature and length of the 4-alkoxy group can impact receptor affinity. acs.orgresearchgate.net For example, while prolonging the 4-alkoxy chain was detrimental to μ-opioid receptor affinity, introducing a 14-phenylpropoxy group led to a significant increase in μ-receptor affinity. acs.orgacs.org

C-6 Modifications: The carbonyl group at the C-6 position is another target for derivatization. For instance, the synthesis of 6-desoxocyprodime has been reported, prepared from cyprodime using Wolff-Kishner reduction conditions. acs.org This modification removes the keto group, which can influence the ligand's interaction with the receptor. acs.org

C-14 Modifications: The substituent at C-14 significantly influences the pharmacological properties of morphinans. nih.govacs.org In cyprodime, this position holds a methoxy (B1213986) group. Syntheses of analogues with different 14-alkoxy groups, such as 14-O-benzyl or 14-phenylpropoxy, have been described, often starting from 14-hydroxycodeinone or naltrexone derivatives. clockss.orgacs.org These modifications can profoundly alter the binding profile, sometimes shifting a compound from an antagonist to a potent agonist. acs.org

The biological activity of morphinan alkaloids is highly dependent on their stereochemistry. mdpi.com The morphinan skeleton contains five contiguous stereocenters, and typically only the naturally occurring (-)-enantiomer exhibits the desired pharmacological effect. nih.govd-nb.info Consequently, synthetic strategies must be stereoselective to produce the correct isomer.

Most syntheses of cyprodime and its analogues circumvent this challenge by using naturally derived, enantiomerically pure starting materials like morphine or thebaine. mdpi.commdpi.com This approach ensures the preservation of the correct absolute configuration throughout the synthetic sequence. nih.gov Total synthesis strategies, which build the molecule from simpler, achiral precursors, must employ stereocontrolled reactions. For example, cascade reactions and intramolecular cycloadditions have been developed to construct the complex, polycyclic morphinan core with high diastereoselectivity. d-nb.inforsc.orgacs.orgox.ac.uk The inherent rigidity of the morphinan ring system helps to control the stereochemical outcome of subsequent transformations. nii.ac.jp

Structure-Activity Relationship (SAR) Studies of Cyprodime Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For cyprodime and its derivatives, SAR has elucidated the roles of various substituents in their interaction with opioid receptors. nii.ac.jpresearchgate.net

The pharmacological profile of a morphinan is a complex interplay of its various structural components. The key pharmacophores include the tertiary amine at position 17, the aromatic ring, and substituents at positions 3, 6, and 14. nii.ac.jp

N-Substituent: The group attached to the nitrogen atom is paramount. While an N-methyl group typically confers agonist properties, larger substituents like N-cyclopropylmethyl (as in cyprodime) or N-allyl generally result in μ-receptor antagonism. mdpi.comnih.gov

C-3 and C-4 Substituents: A phenolic hydroxyl group at C-3 is a common feature in many potent opioids and is involved in a key interaction within the receptor binding pocket. acs.org Introducing a 3-hydroxyl group to cyprodime resulted in analogues with high μ-receptor affinity while maintaining antagonist purity. clockss.org At the C-4 position, the length of an alkoxy substituent is sensitive; extending it beyond a certain point is detrimental to μ-receptor affinity. acs.orgacs.org

C-14 Substituent: The 14-substituent has a major impact. The 14-methoxy group of cyprodime is part of its unique profile. Replacing it with an ethoxy group was detrimental to its μ-antagonist profile. nih.gov However, introducing a 14-phenylpropoxy group in related structures dramatically increased μ-receptor affinity and converted the ligands into potent agonists with high antinociceptive potency. acs.orgacs.org

C-6 Carbonyl Group: Removal of the 6-keto group, as in 6-desoxocyprodime, can alter the binding profile. In a series of N-methylmorphinan-6-ones, the removal of the 6-carbonyl group in a 14-benzyloxy substituted analogue led to significantly increased μ-receptor binding and agonist potency. acs.org

These SAR studies demonstrate that even subtle changes to the cyprodime structure can lead to profound alterations in opioid receptor affinity, selectivity, and functional activity. nih.gov For example, while many modifications to cyprodime failed to improve its μ-antagonist profile, they provided valuable insights into the structural requirements for selective receptor interaction. nih.gov

Opioid Receptor Binding Affinities of Cyprodime and Selected Analogues

| Compound | μ-Receptor Kᵢ (nM) | δ-Receptor Kᵢ (nM) | κ-Receptor Kᵢ (nM) | Reference |

| Cyprodime | 5.4 | 244.6 | 2187 | tocris.com |

| 3-Hydroxycyprodime | 0.96 | 26.2 | 34.3 | clockss.org |

| Naltrexone | 0.22 | 9.4 | 1.1 | clockss.org |

Molecular and Cellular Characterization of Cyprodime S Pharmacological Profile

Quantitative Assessment of Opioid Receptor Binding Affinity and Selectivity

The interaction of cyprodime (B53547) with opioid receptors has been extensively quantified through various binding assays, which reveal a strong preference for the μ-opioid receptor.

Radioligand binding assays are crucial for determining the affinity and specificity of a compound for its receptor. Studies utilizing tritiated cyprodime ([³H]cyprodime) have demonstrated its high-affinity binding to rat brain membranes. nih.gov In these in vitro experiments, [³H]cyprodime bound with a high affinity, showing a dissociation constant (Kd) of 3.8 ± 0.18 nM. nih.gov The maximum binding capacity (Bmax) was determined to be 87.1 ± 4.83 fmol/mg of protein, confirming a specific interaction with a distinct population of receptors. nih.gov These findings underscore the direct and high-affinity binding of cyprodime to the μ-opioid receptor. nih.gov

Competition binding assays are employed to determine a ligand's selectivity by measuring its ability to displace other specific radioligands from different receptor types. These studies have firmly established cyprodime as a selective MOR antagonist. rndsystems.combio-techne.com The binding affinity of cyprodime, represented by the inhibition constant (Ki), varies significantly across the three main opioid receptor types. rndsystems.com

For the μ-opioid receptor, cyprodime exhibits a Ki value of 5.4 nM. rndsystems.combio-techne.com In contrast, its affinity for the δ- and κ-opioid receptors is substantially lower, with Ki values of 244.6 nM and 2187 nM, respectively. rndsystems.combio-techne.com This demonstrates a selectivity for the MOR that is approximately 45 times greater than for the DOR and over 400 times greater than for the KOR. Competition studies further confirm this selectivity, showing that cyprodime readily displaces MOR-selective agonists but competes poorly with ligands specific for δ- and κ-opioid receptors. nih.gov

Functional Characterization of Antagonistic Activity

Beyond simple binding, functional assays are necessary to characterize the actual biological effect of a ligand on its receptor. For cyprodime, these assays confirm its role as a potent antagonist and also reveal properties of inverse agonism.

The [³⁵S]GTPγS binding assay is a functional measure of G protein-coupled receptor (GPCR) activation. nih.gov Agonist binding to a GPCR, such as the MOR, facilitates the exchange of GDP for GTP on the associated Gα subunit, an event that can be measured using the non-hydrolyzable GTP analog, [³⁵S]GTPγS. nih.gov Antagonists block this process by preventing agonist-induced receptor activation.

Studies have shown that cyprodime effectively inhibits morphine-stimulated [³⁵S]GTPγS binding, which is a hallmark of its antagonistic activity at the MOR. nih.gov Furthermore, some research indicates that cyprodime can suppress the basal, or constitutive, activity of the MOR. vulcanchem.comnih.govnih.gov In studies using a constitutively active mutant of the human MOR, cyprodime significantly decreased the high basal level of [³⁵S]GTPγS binding. nih.govnih.gov This demonstrates that cyprodime possesses inverse agonist properties, meaning it can reduce the receptor's activity below its baseline level, rather than simply blocking the action of an agonist. nih.govwikipedia.org

The antagonistic nature of cyprodime is clearly demonstrated in its ability to displace and inhibit the effects of opioid agonists. In competition studies, cyprodime effectively displaces the potent MOR-selective agonist DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin), with Ki values in the low nanomolar range. nih.gov In stark contrast, its ability to compete with the δ-selective ligand DPDPE ([D-Pen², D-Pen⁵]enkephalin) and the κ-selective ligand U-69,593 is several orders of magnitude lower, reinforcing its MOR selectivity. nih.gov

Functionally, the presence of cyprodime causes a significant rightward shift in the dose-response curve of MOR agonists. For example, in a [³⁵S]GTPγS binding assay, the presence of 10 μM cyprodime increased the EC₅₀ value (the concentration required to produce 50% of the maximal effect) of morphine by approximately 500-fold. nih.gov This powerful inhibition of agonist-induced receptor activation is a definitive characteristic of cyprodime's antagonist profile. nih.gov

Receptor Interaction Dynamics and Signaling Pathway Modulation

The binding of a ligand to a GPCR initiates a complex series of events involving conformational changes and the activation of intracellular signaling pathways. openaccessjournals.comopenaccessjournals.com As a Gαi/o-coupled receptor, the MOR's activation by an agonist typically leads to the inhibition of adenylate cyclase, reducing intracellular cAMP levels and modulating ion channel activity. patsnap.com

As an antagonist and inverse agonist, cyprodime modulates this process by binding to the receptor and stabilizing it in an inactive conformational state. vulcanchem.comwikipedia.org This action prevents the conformational changes necessary for the receptor to couple with and activate its associated G protein. wjgnet.comnih.gov The direct evidence for this is the inhibition of agonist-stimulated [³⁵S]GTPγS binding, which indicates a halt in the G protein activation cycle at its earliest step. nih.gov By stabilizing the inactive state, cyprodime not only blocks the effects of agonists like morphine but can also reduce the constitutive, ligand-independent signaling of the receptor, a key feature of its inverse agonism. vulcanchem.compatsnap.com This modulation at the receptor level effectively prevents the downstream signaling cascade, thereby antagonizing the physiological effects mediated by MOR activation. nih.gov

G-Protein Coupling Inhibition Studies

Cyprodime is recognized as a selective antagonist for the μ-opioid receptor (MOR). tocris.comnih.gov The primary mechanism of action for opioid receptors involves coupling to and activating intracellular heterotrimeric G-proteins upon agonist binding. nih.govuniprot.org The functional consequence of a ligand binding to the receptor is often quantified using [³⁵S]GTPγS binding assays. These assays measure the ligand-induced exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit, which is the initial step in G-protein activation. mdpi.comfrontiersin.org

As an antagonist, cyprodime's key characteristic is its ability to inhibit the G-protein activation stimulated by an agonist. In functional [³⁵S]GTPγS binding assays using rat brain membrane homogenates, the presence of 10 µM cyprodime has been shown to significantly reverse the G-protein activation effect induced by MOR agonists. mdpi.com This demonstrates its capacity to compete with agonists for binding to the MOR and prevent the receptor from adopting an active conformation required for G-protein coupling.

Interestingly, in studies using cells engineered to express a constitutively active mutant of the human mu-opioid receptor (hMOR), which exhibits a high level of spontaneous G-protein activation even without an agonist, cyprodime was observed to decrease this basal [³⁵S]GTPγS binding. nih.gov This finding suggests that cyprodime may possess inverse agonist properties, meaning it can reduce the baseline level of receptor activity. nih.gov

The table below summarizes data from [³⁵S]GTPγS binding assays, illustrating the effects of various opioid ligands on G-protein activation at the human mu-opioid receptor (hMOR). The efficacy (Emax) is shown relative to the stimulation produced by the full agonist DAMGO.

| Compound | EC₅₀ (nM) | Efficacy (% of DAMGO) |

| DAMGO | 27.8 ± 3.7 | 100% |

| Morphine | 176 ± 2 | ~40-50% |

| Cyprodime | - | Inhibits agonist-stimulated binding |

EC₅₀ represents the concentration of the ligand that produces 50% of its maximal effect. Data are compiled from studies on CHO cells expressing hMOR and rat brain membranes. nih.govacs.org

Downstream Intracellular Signaling Pathway Investigations

The activation of G-proteins by MOR agonists initiates a cascade of intracellular events. frontiersin.org One of the canonical signaling pathways regulated by the MOR, which couples to Gαi/o proteins, is the inhibition of adenylyl cyclase. nih.govuniprot.orgfrontiersin.org The activation of Gαi/o inhibits the adenylyl cyclase enzyme, leading to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgnih.gov

The effect of opioid ligands on this pathway is commonly investigated using cAMP accumulation assays. In these experiments, cells are typically stimulated with a substance like forskolin (B1673556) to increase basal cAMP levels, and the ability of an opioid agonist to inhibit this increase is measured. nih.govbmglabtech.com

As an MOR antagonist, cyprodime's role in this pathway is to block the inhibitory effects of MOR agonists. When co-administered with an agonist like DAMGO, cyprodime prevents the agonist-induced decrease in cAMP levels. nih.gov This confirms that the observed inhibition of adenylyl cyclase is a direct result of MOR activation, which cyprodime effectively blocks. nih.gov This action is consistent with its antagonistic profile observed in G-protein coupling studies and further solidifies its characterization as a molecule that prevents the downstream signaling consequences of MOR activation.

The table below presents findings from cAMP inhibition assays in cells expressing the mu-opioid receptor.

| Compound | Action | Effect on Forskolin-Stimulated cAMP |

| DAMGO | Agonist | Decreases cAMP levels |

| Naloxone (B1662785) | Antagonist | Blocks DAMGO-induced decrease |

| Cyprodime | Antagonist | Blocks agonist-induced decrease in cAMP |

This table illustrates the typical effects of agonists and antagonists on the adenylyl cyclase/cAMP pathway downstream of MOR activation. nih.gov

Advanced Analytical and Spectroscopic Research Methodologies

Isotopic Labeling Strategies for Cyprodime (B53547) (e.g., Tritium Labeling)

Isotopic labeling is a critical technique for tracking and quantifying molecules in biological systems. For cyprodime, tritium ([³H]) labeling has been a key strategy, creating a radiolabeled version of the molecule ([³H]cyprodime) that allows for sensitive detection in receptor binding studies.

The preparation of [³H]cyprodime has been achieved through catalytic tritiodehalogenation. This process involves the synthesis of a halogenated precursor, 1-bromocyprodime, which is then subjected to a reaction with tritium gas in the presence of a catalyst. The catalyst facilitates the replacement of the bromine atom with a tritium atom, yielding the desired tritiated compound. This method has been successful in producing [³H]cyprodime with high specific radioactivity, reported to be between 31.6 and 36.1 Ci/mmol. nih.govgrantome.com Such high specific activity is crucial for detecting the low concentrations of receptors typically found in biological tissues. nih.gov

The use of tritium is advantageous because its small atomic size minimizes structural changes to the cyprodime molecule, thereby preserving its binding affinity and selectivity for the target receptor. researchgate.net This ensures that the data obtained from studies using [³H]cyprodime accurately reflect the behavior of the unlabeled compound.

Application of Labeled Cyprodime in Receptor Distribution Studies

The primary application of tritium-labeled cyprodime is in radioligand binding assays, which are the gold standard for characterizing receptor-ligand interactions and determining receptor distribution. nih.govrutgers.edunih.gov These assays utilize [³H]cyprodime to quantify the binding affinity and density of μ-opioid receptors in various tissues, particularly in brain membranes. nih.gov

In saturation binding experiments, increasing concentrations of [³H]cyprodime are incubated with tissue preparations (e.g., rat brain membranes) to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). nih.govrutgers.edu The Kd value represents the concentration of the radioligand at which 50% of the receptors are occupied, indicating the binding affinity. A lower Kd value signifies a higher affinity. The Bmax value reflects the total concentration of receptors in the tissue sample. nih.govrutgers.edu

One study using [³H]cyprodime with a specific activity of 36.1 Ci/mmol found that it bound with high affinity to membranes from the rat brain. nih.gov The results from these saturation binding experiments are summarized in the table below.

| Parameter | Value | Tissue Source |

|---|---|---|

| Equilibrium Dissociation Constant (Kd) | 3.8 ± 0.18 nM | Rat Brain Membranes |

| Maximum Receptor Density (Bmax) | 87.1 ± 4.83 fmol/mg protein | Rat Brain Membranes |

Competition binding assays are also performed to determine the selectivity of cyprodime. In these experiments, a fixed concentration of [³H]cyprodime is competed with various unlabeled ligands specific for different opioid receptor subtypes (μ, δ, and κ). The results confirmed that cyprodime is highly selective for the μ-opioid receptor population. nih.gov Cyprodime readily displaced the μ-selective agonist DAMGO, while its ability to displace δ- and κ-selective ligands was several orders of magnitude lower. nih.gov

Another powerful technique for studying receptor distribution is quantitative autoradiography. This method involves incubating tissue sections with a radiolabeled ligand like [³H]cyprodime and then exposing the sections to film or a sensitive detector. nih.gov The resulting image provides a detailed map of the anatomical distribution and density of the target receptors throughout the tissue slice, retaining the morphological context. nih.gov

Spectroscopic Techniques for Ligand-Receptor Complex Analysis

While radioligand binding assays are excellent for quantifying receptor binding, advanced spectroscopic and structural techniques are required to analyze the precise molecular interactions within the ligand-receptor complex.

X-ray Crystallography: This is a premier technique for determining the three-dimensional structure of molecules at atomic resolution. For ligand-receptor complexes, it can reveal the exact binding pose of the ligand and the specific amino acid residues of the receptor that are involved in the interaction. mdpi.com The structure of the μ-opioid receptor has been solved in complex with other morphinan (B1239233) antagonists, providing a detailed view of the binding pocket. nih.govproteopedia.org Applying this technique to a cyprodime-μOR complex would involve crystallizing the receptor while it is bound to cyprodime. The resulting structure would offer invaluable insights into the basis of cyprodime's high affinity and selectivity, guiding future structure-based drug design efforts. grantome.commdpi.com

Mass Spectrometry (MS): Mass spectrometry has become a powerful tool for characterizing proteins and protein-ligand interactions. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS can be used to identify and characterize purified receptors. rutgers.edu In the context of the cyprodime-receptor complex, MS could be used to confirm the identity of the purified receptor and potentially to identify post-translational modifications that may influence ligand binding. nih.gov Furthermore, specialized MS-based binding assays are being developed as non-radioactive alternatives for determining the binding affinities of ligands. nih.gov These methods can quantify the amount of bound and unbound ligand directly, offering a complementary approach to radioligand assays.

Computational Modeling and Molecular Dynamics: While not a direct spectroscopic technique, computational modeling is often used in conjunction with experimental data to analyze ligand-receptor complexes. mdpi.com Based on high-resolution structures from X-ray crystallography or cryo-electron microscopy, molecular dynamics simulations can model the dynamic behavior of the cyprodime-μOR complex over time. mdpi.com These simulations can help to understand the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes the receptor undergoes upon ligand binding. purdue.edu

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations of Cyprodime (B53547) with Opioid Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nrfhh.com This method is crucial for understanding the structural basis of the selectivity of cyprodime for the µ-opioid receptor (µOR) over the δ-opioid (δOR) and κ-opioid (κOR) receptors. wikipedia.org Docking studies can elucidate the specific amino acid residues within the binding pocket that interact with cyprodime, providing a rationale for its high affinity and antagonist activity at the µOR.

While specific docking studies detailing the precise interactions of cyprodime bromide with the µOR are not extensively published in the provided results, the principles of such studies are well-established. For instance, docking simulations of various opioids with the µOR have shown that subtle differences in ligand structure can lead to significant variations in binding affinity and efficacy. nrfhh.complos.org It is known that interactions such as a charged interaction with Asp147 and a hydrogen bond to Tyr149 are critical for binding to the µOR. researchgate.net The unique structural features of cyprodime, including its N-cyclopropylmethyl group and 14-methoxy group, would be key determinants in its docking pose and interaction profile.

Table 1: Binding Affinities of Cyprodime for Opioid Receptors

| Receptor Subtype | Ki (nM) |

| µ-opioid (mu) | 5.4 |

| δ-opioid (delta) | 244.6 |

| κ-opioid (kappa) | 2187 |

| This table displays the equilibrium dissociation constants (Ki) of cyprodime for the three main opioid receptor subtypes, indicating its high selectivity for the µ-opioid receptor. rndsystems.comtocris.com |

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view offered by molecular docking. mdpi.com By simulating the movement of atoms over time, MD can reveal the stability of the binding pose, the conformational changes in both the ligand and the receptor upon binding, and the role of solvent molecules in the interaction. frontiersin.orgfrontiersin.org

For cyprodime, MD simulations would be instrumental in understanding how its binding stabilizes the inactive conformation of the µOR, a hallmark of antagonist activity. These simulations can track the fluctuations of key structural motifs within the receptor, such as the transmembrane helices and intracellular loops, which are known to be involved in G-protein coupling and receptor activation. nih.govnih.gov While specific MD simulation data for cyprodime were not found in the search results, the methodology has been successfully applied to other opioid ligands to elucidate their mechanisms of action. mdpi.comfrontiersin.org

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations delve into the electronic properties of a molecule, such as its charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. 182.160.97 These properties are fundamental to understanding the nature of the non-covalent interactions, including hydrogen bonds and van der Waals forces, that govern ligand-receptor recognition.

For cyprodime, quantum chemical calculations could be used to analyze the electronic effects of its substituents, such as the methoxy (B1213986) group at position 14 and the cyclopropylmethyl group at the nitrogen atom. researchgate.net These calculations can help rationalize the observed structure-activity relationships, where small modifications to the morphinan (B1239233) scaffold can drastically alter the pharmacological profile from agonist to antagonist. mdpi.com The distribution of electron density in cyprodime would be a key factor in its interaction with the specific microenvironment of the µOR binding pocket.

Prediction of Ligand-Receptor Interaction Energetics and Conformations

The combination of molecular docking, MD simulations, and quantum mechanics allows for the prediction of the binding free energy of a ligand-receptor complex. nih.gov This energetic value is a quantitative measure of the affinity of the ligand for the receptor. By calculating the binding energies of cyprodime with the µ, δ, and κ opioid receptors, researchers can computationally validate its selectivity.

In Silico Approaches for Novel Antagonist Design

The knowledge gained from computational studies of cyprodime serves as a foundation for the rational design of new and improved opioid receptor antagonists. researchgate.net By understanding the key pharmacophoric features of cyprodime responsible for its high µ-selectivity and antagonist properties, medicinal chemists can use in silico tools to design novel compounds with desired attributes. nottingham.ac.uk

This process, often referred to as computer-aided drug design (CADD), involves virtually screening libraries of compounds, modifying existing structures, and predicting their binding affinities and pharmacological profiles before they are synthesized. frontiersin.org For example, based on the binding model of cyprodime, new antagonists could be designed with altered pharmacokinetic properties or even a different selectivity profile. The ultimate aim is to leverage computational chemistry to accelerate the discovery of new therapeutic agents. researchgate.netnottingham.ac.uk

Applications of Cyprodime in Fundamental Opioid System Research

Pharmacological Dissection of Opioid Receptor Subtype Roles in Biological Systems

A primary application of cyprodime (B53547) in fundamental research is the precise pharmacological dissection of opioid receptor subtype functions. Because it selectively blocks µ-opioid receptors without significantly affecting δ- or κ-opioid receptors, cyprodime enables scientists to determine whether a specific biological effect of an opioid is mediated by the µ-opioid receptor. wikipedia.org This is in contrast to broad-spectrum antagonists like naloxone (B1662785), which block multiple opioid receptor subtypes simultaneously. wikipedia.orgnih.gov

Research studies have utilized cyprodime to elucidate the µ-opioid receptor's role in a variety of systems:

Antinociception: In studies investigating the pain-relieving effects of certain compounds, cyprodime is used to confirm the involvement of µ-opioid receptors. For example, the antinociceptive activities of mitragynine, an alkaloid from the plant Mitragyna speciosa, were significantly antagonized by cyprodime, indicating that its analgesic effects are mediated predominantly by µ-opioid receptors. nih.govcapes.gov.br

Cardiovascular Regulation: The role of specific opioid receptor subtypes in blood pressure homeostasis has been investigated using selective antagonists. Studies in mice have shown that the selective blockade of µ-opioid receptors with cyprodime significantly increased systolic blood pressure, helping to distinguish the µ-receptor's role from that of the δ- and κ-receptors in cardiovascular control. nih.gov

Immune System Modulation: The opioid system is known to interact with the immune system. Research has employed cyprodime to parse the contribution of µ-opioid receptors to these interactions. For instance, the blockade of µ-opioid receptors with cyprodime was associated with an increased expression of the T-cell activation marker CD69 on CD4 T-cells, suggesting a modulatory role for the µ-opioid system in T-cell activation. nih.govmdpi.com

Seizure Threshold: The influence of endogenous opioids on seizure susceptibility has been explored using selective antagonists. In mouse models, cyprodime, similar to the non-selective antagonist naloxone, increased the electroshock seizure threshold. nih.gov This finding suggests that endogenous opioids acting on µ-receptors may have a pro-convulsant effect that is blocked by cyprodime. nih.gov

The high selectivity of cyprodime for the µ-opioid receptor is quantified by its binding affinity (Ki), which is significantly lower for the µ-receptor compared to the δ- and κ-receptors.

Table 1: Binding Affinity of Cyprodime for Opioid Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| µ-Opioid Receptor (MOR) | 5.4 |

| δ-Opioid Receptor (DOR) | 244.6 |

| κ-Opioid Receptor (KOR) | 2187 |

Data sourced from studies on receptor binding assays. tocris.com

Investigation of Receptor Homeostasis and Adaptive Changes

Cyprodime is also instrumental in studying the molecular and cellular adaptations that occur in the opioid system, particularly in response to chronic opioid agonist exposure, which leads to tolerance and dependence. Unlike neutral antagonists that simply block the receptor, cyprodime can act as an inverse agonist. vulcanchem.com This means it can suppress the basal, constitutive activity of the µ-opioid receptor, even in the absence of an agonist. vulcanchem.com

This property is particularly useful for investigating receptor homeostasis. Chronic exposure to opioid agonists like morphine can lead to an increase in the constitutive activity of µ-opioid receptors. Cyprodime's ability to suppress this basal activity helps researchers study the mechanisms underlying receptor desensitization, internalization (trafficking), and the development of withdrawal symptoms. vulcanchem.com By stabilizing the inactive conformation of the receptor, cyprodime provides a tool to explore the adaptive changes that underpin opioid tolerance and addiction. vulcanchem.com For example, its use in rodent models has helped to clarify the mechanisms of opioid tolerance by demonstrating its ability to suppress the heightened basal receptor activity that follows chronic morphine administration. vulcanchem.com

Elucidation of Specific Opioid Receptor-Mediated Neural Pathway Functions

By selectively blocking µ-opioid receptors, cyprodime allows for the detailed mapping of neural circuits and pathways where these receptors play a key functional role. This enables a more precise understanding of how the µ-opioid system modulates neurotransmission and behavior.

Reward and Motivation: The brain's reward system, particularly the ventral tegmental area (VTA), is a key site for the reinforcing effects of opioids. Research has shown that stress and morphine can block a form of synaptic plasticity known as long-term potentiation of GABAergic synapses (LTPGABA) in the VTA. While morphine's effect is mediated through µ-opioid receptors, stress-induced blockage acts via kappa-opioid receptors. In studies investigating these distinct mechanisms, pretreatment with cyprodime did not prevent the stress-induced block of LTPGABA, confirming that µ-opioid receptors are not the primary mediators in that specific stress-related pathway, thereby helping to differentiate the circuitry. nih.gov

Social Behavior: The endogenous opioid system is implicated in the regulation of social reward. Studies in adolescent mice have used cyprodime to investigate the role of µ-opioid receptors in social conditioning. The administration of cyprodime was found to increase the expression of social conditioned place preference (sCPP) in early adolescent mice, but not in late adolescent mice. biorxiv.org This suggests a critical, age-dependent role for endogenous µ-opioid signaling in the modulation of social reward pathways. biorxiv.org

Pain Perception Pathways: Cyprodime has been used to dissect the interaction between different signaling systems in pain processing. In a mouse model mimicking the red-haired human phenotype, which is associated with altered pain thresholds, cyprodime abolished the analgesic phenotype, confirming that it is dependent on µ-opioid receptor signaling and its interplay with the melanocortin pathway. vulcanchem.com

Comparative Studies with Other Opioid Antagonists (e.g., Naloxone)

Comparing the effects of the highly selective cyprodime with non-selective antagonists like naloxone is a powerful research strategy. This approach helps to isolate the contributions of the µ-opioid receptor from the collective actions of all opioid receptor subtypes.

Selectivity: The fundamental difference is that cyprodime is highly selective for the µ-opioid receptor, whereas naloxone is a non-selective antagonist, blocking µ-, δ-, and κ-opioid receptors. wikipedia.orgnih.gov This makes cyprodime a more precise tool for studying µ-receptor-specific functions. wikipedia.org

Functional Outcomes: In some biological systems, the effects of cyprodime and naloxone can be similar, suggesting a dominant role for the µ-opioid receptor. For instance, in studies of electroshock seizure thresholds in mice, both cyprodime and naloxone produced an increase in the seizure threshold, implicating the µ-receptor as the primary mediator in this effect. nih.gov However, in other contexts, their effects can differ, revealing the involvement of other receptor subtypes. Comparative studies using naloxone alongside selective antagonists for all three receptor types (cyprodime for µ, naltrindole (B39905) for δ, and norbinaltorphimine (B1679850) for κ) have been crucial for building a comprehensive picture of the opioid system's integrated function in processes like blood pressure regulation and antinociception. nih.govnih.govnih.gov

Reversal of Analgesia: When compared for their ability to reverse opioid-induced analgesia, cyprodime's inverse agonism may provide a more complete reversal than the neutral antagonist naloxone, particularly in models of chronic inflammatory pain. vulcanchem.com

This table summarizes key differences for research applications based on cited findings.

Future Research Directions and Translational Perspectives

Development of Next-Generation Selective Opioid Antagonists

The quest for safer and more effective opioid-related therapeutics hinges on the principle of receptor selectivity. Non-selective antagonists, such as naloxone (B1662785), block multiple opioid receptor subtypes (μ, δ, and κ), which can be beneficial in broad-spectrum applications like overdose reversal but limits their use for dissecting the function of individual receptor types. wikipedia.org Cyprodime (B53547), a derivative of the morphinan (B1239233) class of drugs, emerged as a critical research tool due to its high selectivity for the μ-opioid receptor (MOR). wikipedia.orgresearchgate.net This selectivity allows scientists to specifically inhibit the MOR, thereby isolating and studying the distinct physiological roles of the δ-opioid (DOR) and κ-opioid (KOR) receptors. wikipedia.org

The high degree of selectivity demonstrated by cyprodime is quantified by its binding affinity (Ki) values. rndsystems.com These values indicate the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. Research has shown that cyprodime binds to the MOR with a much greater affinity than to the DOR or KOR, making it an exemplary selective antagonist. researchgate.netrndsystems.com This property is crucial for the development of new antagonists, as cyprodime serves as a benchmark compound and a structural template for designing novel molecules with even more refined selectivity profiles. By using cyprodime as a reference, medicinal chemists can systematically modify the morphinan scaffold to create next-generation antagonists aimed at treating conditions where specific MOR blockade is desired, without affecting other opioid receptor systems. researchgate.net

| Receptor Subtype | Binding Affinity (Ki) in nM |

| μ-opioid (mu) | 5.4 |

| δ-opioid (delta) | 244.6 |

| κ-opioid (kappa) | 2187 |

| This table displays the binding affinity (Ki) of Cyprodime for the three main opioid receptor subtypes. The significantly lower Ki value for the μ-opioid receptor highlights its high selectivity. Data sourced from reference rndsystems.com. |

Exploration of Allosteric Modulation Mechanisms

Allosteric modulation represents a sophisticated approach to altering receptor function. Unlike traditional (orthosteric) ligands that bind directly to the receptor's primary active site, allosteric modulators bind to a different, or allosteric, site. mdpi.com This binding event changes the receptor's shape, thereby influencing the effects of the primary ligand. Positive allosteric modulators (PAMs) enhance the effect of the endogenous or an administered agonist, a mechanism that is hypothesized to be a pathway to safer analgesics. nih.gov

Cyprodime plays a vital role in validating the mechanisms of these novel allosteric modulators. mdpi.com In studies investigating potential MOR PAMs, cyprodime is used as a definitive tool to confirm that the observed effects are indeed mediated through the μ-opioid receptor. mdpi.com For instance, if a novel compound enhances the analgesic effect of morphine, administering cyprodime should reverse this enhancement. mdpi.com This reversal confirms that the compound's action is dependent on the MOR. mdpi.com Such experiments are critical for characterizing new drug candidates and ensuring they function via the intended allosteric mechanism, which could lead to therapeutics with fewer side effects compared to conventional opioids. mdpi.comnih.gov

Integration with Optogenetic and Chemogenetic Methodologies

Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of specific neuron populations using light or engineered chemical ligands, respectively. en-journal.orgharvard.edufrontiersin.org These methods involve introducing genetically encoded proteins—such as light-sensitive opsins or specially designed receptors (e.g., DREADDs)—into target cells. harvard.edufrontiersin.orgnih.gov This enables researchers to activate or inhibit neural circuits with high temporal and spatial precision, offering unprecedented insight into brain function and behavior. frontiersin.orgfrontiersin.org

In this advanced research context, selective antagonists like cyprodime are essential for validating experimental results. When a researcher uses a chemogenetic tool to activate an engineered receptor in a specific brain circuit to study pain or reward, it is crucial to confirm that the observed behavioral changes are due to the manipulation of that specific circuit and not from off-target effects on endogenous systems. By administering cyprodime, a scientist can test whether the observed effect is independent of the native μ-opioid receptor system. If the behavior persists in the presence of cyprodime, it provides strong evidence that the effect is mediated by the engineered receptor. This validation step is fundamental to the rigor and accuracy of optogenetic and chemogenetic studies of opioid-related circuits.

Advancements in Receptor Engineering and Probe Design

The development of highly specific molecular probes is fundamental to understanding receptor pharmacology and for diagnostic imaging. Cyprodime has been instrumental in this area, both as a direct probe and as a tool for characterizing other probes. nih.govmdpi.com

Researchers have successfully developed a radiolabeled version of cyprodime, [3H]cyprodime, which has a high specific radioactivity. nih.gov This radioligand binds with high affinity and selectivity to MORs, allowing for precise quantification and characterization of these receptors in brain tissue preparations. nih.gov Functional assays, such as those measuring [35S]GTPγS binding, further confirm cyprodime's role as a potent antagonist; its presence can inhibit the signaling cascade initiated by MOR agonists like morphine. nih.gov

Furthermore, cyprodime's selectivity is leveraged in displacement studies to characterize other molecular imaging agents. For example, its use was critical in demonstrating that the PET (Positron Emission Tomography) radiotracer [11C]carfentanil binds predominantly to the μ1-opioid receptor subtype in vivo. mdpi.com By showing that cyprodime can displace [11C]carfentanil from its binding sites, researchers confirmed the tracer's specificity. This application underscores cyprodime's value in the design and validation of new generations of receptor probes for both basic research and clinical diagnostics. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Cyprodime bromide with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis protocols should include step-by-step procedures for precursor selection, reaction conditions (e.g., temperature, solvent systems), and purification steps (e.g., recrystallization, column chromatography). To ensure reproducibility, document critical parameters such as stoichiometry, reaction time, and purification yield. Experimental sections must explicitly state deviations from literature methods and validate purity using techniques like HPLC or NMR . For novel compounds, include elemental analysis or mass spectrometry data to confirm molecular composition .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use X-ray diffraction (XRD) for crystallographic analysis and attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) to identify functional groups . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for elucidating proton and carbon environments.

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) can quantify impurities. Thermogravimetric analysis (TGA) may assess thermal stability and decomposition profiles .

- Documentation : Follow journal guidelines to include raw spectral data in supplementary materials, ensuring transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or analytical data during this compound characterization?

- Methodological Answer : Discrepancies may arise from instrumental variability, sample preparation, or environmental factors. For example, bromide ion quantification discrepancies (e.g., via ion chromatography vs. colorimetric assays) could stem from matrix interference or detection limits . To resolve contradictions:

- Cross-Validation : Use orthogonal techniques (e.g., compare NMR with XRD data for structural consistency).

- Statistical Analysis : Apply multivariate optimization for method validation, as seen in capillary electrophoresis studies for bromide separation .

- Replicate Experiments : Conduct triplicate measurements under controlled conditions to identify systematic errors .

Q. What experimental design considerations are critical when investigating the thermodynamic stability and reactivity of this compound under varying environmental conditions?

- Methodological Answer :

- Variable Control : Design experiments to isolate factors like humidity, temperature, and light exposure. For instance, accelerated stability testing under elevated temperatures can predict degradation pathways .

- In Situ Monitoring : Use real-time techniques like Raman spectroscopy to track phase changes or decomposition.

- Data Interpretation : Compare results with computational models (e.g., density functional theory for predicting bond dissociation energies).

- Ethical Reporting : Disclose conflicting data, such as unexpected side reactions, and propose mechanistic hypotheses for further study .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or pharmacology) while maintaining methodological rigor?

- Methodological Answer :

- Collaborative Frameworks : Define shared objectives, such as using this compound as a ligand in coordination chemistry or a bioactive agent. Establish cross-disciplinary protocols for synthesis and characterization .

- Hybrid Techniques : Combine electrochemical analysis (e.g., cyclic voltammetry) with biological assays to study redox behavior and bioactivity.

- Critical Analysis : Address contradictions between disciplines—for example, discrepancies in bioavailability predictions vs. in vitro efficacy results—by revisiting experimental assumptions .

Guidelines for Reporting and Peer Review

Q. What are the best practices for documenting and presenting contradictory data in publications involving this compound?

- Methodological Answer :

- Transparency : Use supplementary materials to share raw datasets, including failed experiments or outliers .

- Contextualization : Discuss contradictions in light of prior work, such as conflicting thermal stability results from TGA vs. differential scanning calorimetry (DSC) .

- Peer Review : Preemptively address potential reviewer concerns by citing methodological precedents (e.g., statistical experimental design in electrophoretic studies ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.